4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide
Description
Properties
IUPAC Name |
1-chloro-4-[2-[(4-chlorophenyl)sulfanylmethyl]phenyl]sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2S2/c20-15-5-9-17(10-6-15)22-13-14-3-1-2-4-19(14)23-18-11-7-16(21)8-12-18/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMPLCIMAYNDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide typically involves the reaction of 4-chlorophenylthiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as copper oxide nanopowder can facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including resistant strains, suggesting its potential as a therapeutic agent in treating infections.
- Case Study : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Case Study : An animal model study revealed that treatment with the compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) levels by approximately 50% compared to the control group.
Materials Science
Synthesis of Specialty Chemicals
The compound serves as an intermediate in the synthesis of various specialty chemicals. Its unique structure allows for modifications that can lead to new materials with desirable properties.
- Synthesis Method : The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with appropriate amines under controlled conditions to yield derivatives suitable for industrial applications.
| Reaction Components | Conditions | Yield (%) |
|---|---|---|
| 4-Chlorobenzenesulfonyl chloride + Aniline | Base (Triethylamine), 50°C | 85 |
Environmental Science
Degradation of Pollutants
Research has shown that compounds similar to this compound can catalyze the degradation of environmental pollutants, such as pesticides and industrial waste products.
- Case Study : A study on the degradation of DDT (dichloro-diphenyl-trichloroethane) demonstrated that the compound facilitated the breakdown of this persistent organic pollutant in soil samples, highlighting its potential use in bioremediation efforts.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 2-[(4-Chlorophenyl)sulfanyl]benzaldehyde (C₁₃H₉ClOS)
- Key Difference : Replaces the benzyl sulfide group with an aldehyde (–CHO) at the ortho position of the benzene ring.
- Impact : The aldehyde group enhances electrophilicity, making this compound prone to nucleophilic addition reactions (e.g., forming imines or hydrazones). This contrasts with the sulfide’s nucleophilic sulfur, which may participate in oxidation or alkylation reactions .
- Molecular Weight : 248.724 g/mol (vs. higher for the target compound due to additional 4-chlorophenyl group).
(b) 2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole (C₁₄H₁₁ClN₂S)
- Key Difference : Incorporates a benzimidazole ring linked via a methylthio (–SCH₂–) group.
- The target compound lacks this heterocyclic system, likely reducing its pharmacological relevance .
(c) 4-Chlorophenyl phenyl sulfone (C₁₂H₉ClO₂S)
- Key Difference : Substitutes the sulfide (–S–) with a sulfone (–SO₂–) group.
- Impact : Sulfones are more oxidized, polar, and less nucleophilic than sulfides. This increases thermal stability and resistance to oxidation but reduces reactivity in SN2-type reactions. The target compound’s sulfide linkage may offer greater versatility in synthetic modifications .
- Molecular Weight : 252.716 g/mol.
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a sulfide linkage and two chlorophenyl groups, which may influence its biological interactions. The presence of sulfur is significant as it often enhances biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit notable anticancer activities. For instance, studies have shown that derivatives of benzyl sulfides can induce apoptosis in cancer cells without affecting normal cells. The structure-activity relationship reveals that the positioning of substituents on the aromatic rings is critical for enhancing cytotoxic effects against various cancer cell lines, including those resistant to conventional treatments .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | TBD |
| Similar Benzyl Sulfides | HCT-116 (colon cancer) | TBD |
| Similar Benzyl Sulfides | HepG2 (liver cancer) | TBD |
Antimicrobial Activity
The compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate | |
| Bacillus subtilis | Strong | |
| Escherichia coli | Weak |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activities were measured, with some derivatives showing IC50 values significantly lower than standard inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases and urolithiasis .
Table 3: Enzyme Inhibition Activities
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 4-Chlorophenyl sulfide derivative | TBD |
| Urease | 4-Chlorophenyl sulfide derivative | TBD |
Interaction with Biological Targets
The biological activity of this compound is largely attributed to its ability to interact with cellular targets:
- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and leading to cell cycle arrest.
- Receptor Modulation : The compound may also modulate receptor activity, influencing pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in the substituents on the benzene rings can significantly alter the biological efficacy. For instance, the introduction of electron-withdrawing groups at specific positions enhances anticancer potency while maintaining low toxicity towards normal cells .
Case Studies
In a recent study evaluating the anticancer properties of related compounds, a series of benzyl sulfides were synthesized and tested against multiple cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .
Q & A
Q. What are the standard synthetic routes for preparing 4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide?
The synthesis typically involves sulfonation and nucleophilic substitution. For example, sulfonic acid derivatives can be prepared via reactions with sulfuric acid at elevated temperatures (100–300°C), as demonstrated in the synthesis of 4-chlorobenzene sulfonic acid . Chlorination steps may employ FeCl₃ as a catalyst under controlled conditions . Substitution reactions, such as replacing a chlorine atom with a thiol group, require nucleophilic agents (e.g., thiophenol) in polar aprotic solvents like DMF .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key techniques include:
- X-ray crystallography for resolving crystal packing and bond angles (e.g., as reported for chloro-substituted benzothiazepines) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and sulfur connectivity.
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
The compound is lipophilic due to its aromatic and sulfur-rich structure, favoring solubility in organic solvents (e.g., DCM, THF). Stability is influenced by light and moisture, requiring storage in inert atmospheres. Strong oxidizing agents can convert sulfanyl groups to sulfoxides or sulfones, necessitating controlled reaction conditions .
Q. How is the purity of this compound typically assessed in synthetic chemistry research?
Purity is validated via:
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a scaffold for drug discovery, particularly in antimicrobial and anticancer studies. The chloro and sulfanyl groups enhance binding to biological targets like enzymes or receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimize temperature (e.g., 120–150°C for sulfonation), catalyst loading (e.g., 5 mol% FeCl₃), and solvent polarity. Kinetic studies using in-situ monitoring (e.g., FTIR) can identify rate-limiting steps .
Q. What strategies are used to resolve contradictions in reported crystallographic data for this compound?
Discrepancies in unit cell parameters or space groups can be addressed by:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing chloro groups activate the benzyl sulfide moiety for nucleophilic attack. Kinetic isotope effects and Hammett plots can elucidate the transition state, while computational modeling (e.g., DFT) identifies charge distribution at reactive sites .
Q. How does the presence of chloro substituents influence the compound’s electronic properties and reaction pathways?
Chloro groups increase electrophilicity at the sulfur atom, facilitating oxidation to sulfones. Comparative studies with non-chlorinated analogs show reduced reactivity in SNAr reactions due to decreased electron deficiency .
Q. What methodologies are recommended for comparing the biological activity of this compound with structurally similar analogs?
Use:
- Structure-activity relationship (SAR) studies to correlate substituent effects (e.g., chloro vs. methoxy) with potency.
- In vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions.
- Molecular docking to predict binding modes to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
